Product packaging for 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide(Cat. No.:CAS No. 108977-91-9)

2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B173672
CAS No.: 108977-91-9
M. Wt: 278.3 g/mol
InChI Key: HLOOTINKQNUIQY-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2) is a synthetic organic compound with a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol . This compound belongs to the class of indole-3-glyoxylamide derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to its ability to mimic peptide structures and interact with a wide range of enzymes and biological targets . The structure incorporates a benzyl substitution at the indole nitrogen (N-1), a modification that has been shown in related compounds to markedly enhance biological activity and potency compared to unsubstituted indole analogs . The indole-3-glyoxylamide (α-ketoamide) moiety is a key pharmacophore, and compounds featuring this structure have been investigated for diverse biological activities, including as inhibitors of various enzymes . Research on structurally similar N-substituted indole-2-oxoacetamide derivatives has demonstrated potent anti-proliferative activity against various human cancer cell lines, such as Hela, MCF7, and HepG2, indicating the value of this chemical series in oncology research . Furthermore, the indole scaffold is a core component in the development of novel anti-tyrosinase agents, which have applications in the treatment of pigmentation disorders and as anti-browning agents in the food industry . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in drug discovery and development. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O2 B173672 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 108977-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-17(21)16(20)14-11-19(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOTINKQNUIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388501
Record name 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108977-91-9
Record name 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of Indole 3 Glyoxylamide Derivatives Bearing the 1 Benzyl Moiety

Impact of N1-Indole Substituent Modifications on Biological Activity

The substituent at the N1 position of the indole (B1671886) ring plays a critical role in modulating the biological activity of indole-3-glyoxylamide (B122210) derivatives. While the N-H of an unsubstituted indole can be crucial for anchoring to certain molecular targets through hydrogen bonding, N1-substitution offers a powerful strategy to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov

Initial explorations into tubulin polymerization inhibitors based on the indole-3-glyoxylamide scaffold focused on replacing the p-chlorobenzyl group of the lead compound, Indibulin (B1671871). acs.org The primary goals of these modifications were often to enhance aqueous solubility by reducing the aromatic ring count and increasing saturation. acs.org

Research has shown an interdependent effect between substituents at the N1-benzyl ring and those at the 5-position of the indole core. mdpi.com For instance, in a series of N-(benzyl)indol-3-ylglyoxylamides acting as benzodiazepine (B76468) receptor (BzR) ligands, affinity was favored when the benzyl (B1604629) ring was substituted with hydroxyl/methoxy (B1213986) groups or halogens, with the optimal choice depending on the nature of the substituent at the indole's 5-position. mdpi.com

In the context of anticancer agents, replacing the p-chlorobenzyl moiety with other groups has yielded varied results. For example, substituting the benzyl group with different heterocyclic moieties can increase water solubility. mdpi.com A study on N-heterocyclic indolylglyoxylamides revealed that steric and electronic factors of the heterocycle at the N1-position were crucial for activity. nih.gov

The following table summarizes the impact of various N1-substituents on the cytotoxic activity of indole-3-glyoxylamide derivatives against FaDu (human pharynx carcinoma) cells.

Compound IDN1-Substituent (R1)Cytotoxicity LC50 (μM)
1 p-Chlorobenzyl0.041
12 Cyclopentylmethyl0.045
13 Cyclopentyl0.076
50 Cyclopentylmethyl (on 7-azaindole)0.042
51 Cyclopentyl (on 7-azaindole)0.063

Data sourced from J. Med. Chem. acs.org

As the data indicates, replacing the p-chlorobenzyl group with a cyclopentylmethyl or a cyclopentyl group resulted in a comparable level of potent cytotoxic activity. acs.org This suggests that for this particular series of tubulin inhibitors, a large aromatic group at the N1 position is not an absolute requirement for high potency. acs.org

Influence of Oxoacetamide N-Substitution on Efficacy and Selectivity Profiles

In a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives evaluated for anticancer activity, the nature of the N-substituent dramatically affected cytotoxicity. nih.gov For example, a compound with an N-cyclopropyl group showed very low activity against Hela, MCF7, and HepG2 cancer cell lines (IC50 > 100 μM). nih.gov However, introducing a single aromatic ring, such as a benzene (B151609) group, led to a significant increase in cytotoxic activity, with an IC50 value of 17.65 μM against the Hela cell line. nih.gov This highlights the importance of an aryl or substituted aryl group at this position for this specific compound series. nih.gov

For tubulin polymerization inhibitors, modifications to the N-pyridyl group of the lead compounds were explored. Key findings include:

A change from a p-methoxy substituent on the N-aryl ring to an ethoxy group was tolerated, with only a 2-fold increase in the LC50 value. acs.org

Introducing a second methoxy group was detrimental to activity. acs.org

Replacing the p-methoxy group with trifluoromethoxy or trifluoromethyl groups severely diminished cytotoxic activity. acs.org

Swapping the pyridine (B92270) ring for a five-membered heterocycle also proved to be unproductive. acs.org

These results underscore the sensitive nature of this region of the molecule, where small changes can lead to significant losses in biological activity.

The table below shows the effect of N-oxoacetamide substitution on the cytotoxicity of 1-cyclopentylmethyl indole derivatives.

Compound IDN-Oxoacetamide Substituent (R2)Cytotoxicity LC50 (μM)
12 4-Pyridyl0.045
14 4-Methoxyphenyl0.021
20 4-Ethoxyphenyl0.091
21 3,4-Dimethoxyphenyl1.8
24 4-(Trifluoromethyl)phenyl>50

Data sourced from J. Med. Chem. acs.org

Role of Substituents and Functional Groups on the Indole Ring System

Modifying the carbocyclic portion of the indole ring system (positions C4 through C7) is another strategy to optimize the biological profile of indole-3-glyoxylamides. These modifications can influence binding affinity, metabolic stability, and other pharmacokinetic properties.

In the development of antiprion agents, SAR studies of the indole C4 to C7 positions demonstrated that introducing electron-withdrawing substituents at the C6 position could enhance biological activity by as much as an order of magnitude. nih.gov Furthermore, these C6-substituted analogues also exhibited improved metabolic stability. nih.gov

Conversely, for a series of tubulin polymerization inhibitors, most substitutions on the indole ring were not well-tolerated and led to a loss of cytotoxic activity. acs.org This was particularly unexpected for azaindole analogues, which represent a minimal structural change. acs.org Of the various modifications attempted, only chloro-substitution at C4 or C6 retained some activity, though it was reduced by at least 20-fold. acs.org The only beneficial modification identified in this particular series was the switch from an indole to a 7-azaindole (B17877) scaffold, which maintained similar potency to the parent compounds. acs.org

SAR studies on ligands for the benzodiazepine receptor (BzR) also confirmed the importance of substitution at the 5-position of the indole ring. mdpi.com The affinity of these compounds was shown to be dependent on the substituent at this position, which could be a hydrogen, a chlorine atom, or a nitro group. mdpi.com

The following table illustrates the impact of substitutions on the indole ring on cytotoxic activity.

Compound IDIndole Ring ModificationN1-SubstituentN-Oxoacetamide SubstituentCytotoxicity LC50 (μM)
12 None (Indole)Cyclopentylmethyl4-Pyridyl0.045
47 4-AzaindoleCyclopentylmethyl4-Pyridyl>50
48 5-AzaindoleCyclopentylmethyl4-Pyridyl>50
49 6-AzaindoleCyclopentylmethyl4-Pyridyl>50
50 7-AzaindoleCyclopentylmethyl4-Pyridyl0.042
13 None (Indole)Cyclopentyl4-Pyridyl0.076
51 7-AzaindoleCyclopentyl4-Pyridyl0.063

Data sourced from J. Med. Chem. acs.org

Identification of Key Pharmacophoric Elements Critical for Molecular Target Interaction

The collective SAR studies on indole-3-glyoxylamide derivatives reveal several key pharmacophoric elements that are critical for their interaction with various molecular targets. The molecule can be deconstructed into three main components: the N1-substituted indole core, the central glyoxylamide linker, and the terminal N-amide substituent.

The N1-Substituted Indole Core : The indole nucleus itself is a well-established "privileged structure" capable of engaging in various noncovalent interactions, including hydrogen bonding (if N1 is unsubstituted), π–π stacking, and cation–π interactions. mdpi.comnih.gov The N1-substituent, such as the benzyl group, occupies a specific region of the target's binding site. While an aromatic ring like benzyl is often optimal, studies have shown that non-aromatic, bulky groups like cyclopentylmethyl can also be highly effective, suggesting that this region primarily requires a lipophilic moiety of appropriate size and shape. acs.org

The Glyoxylamide Linker : This central two-carbon linker is not merely a spacer but plays a crucial role in orienting the two terminal aromatic/heterocyclic systems. mdpi.comnih.gov Molecular modeling studies have shown that the glyoxylamide moiety can form critical hydrogen bonds with the molecular target, such as with DNA in the case of certain DNA-topoisomerase II inhibitors. mdpi.com Its rigidity and stereoelectronic properties are essential for positioning the pharmacophoric groups correctly within the active site.

The Terminal N-Amide Substituent : This part of the molecule often projects into a solvent-exposed region or a specific sub-pocket of the binding site. For many biological targets, an aromatic or heteroaromatic ring is preferred at this position (e.g., a pyridyl or substituted phenyl ring). acs.orgajprd.com The substitution pattern on this ring is critical and highly sensitive, with small changes often leading to a dramatic loss of activity. This indicates a highly specific and constrained binding interaction for this part of the molecule. acs.org

Computational Chemistry and Molecular Modeling in Research on 2 1 Benzyl 1h Indol 3 Yl 2 Oxoacetamide and Its Analogues

Molecular Docking Simulations with Identified Biological Targets (e.g., Tubulin, MDM2, PBR)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding the interaction between a ligand, such as 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide, and its protein target at the atomic level.

Tubulin:

MDM2:

The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, and its inhibition is a promising strategy for cancer treatment. nih.gov The oxindole (B195798) core, structurally related to the indole (B1671886) of this compound, is known to mimic the binding of the Trp23 residue of p53 to MDM2. nih.gov Docking studies of chalcone-based compounds, which can also feature aromatic moieties, have shown binding to the hydrophobic pocket of MDM2, with interactions involving residues such as L54, V93, F91, and I99. mdpi.com While direct docking results for this compound with MDM2 are not specified in the literature, the structural similarities suggest that the benzyl (B1604629) and indole groups could potentially occupy the hydrophobic pockets of the MDM2 protein, disrupting the p53-MDM2 interaction.

PBR (Peripheral Benzodiazepine (B76468) Receptor, now known as Translocator Protein 18 kDa - TSPO):

While specific molecular docking studies of this compound with the translocator protein (TSPO) are not detailed in the provided search results, indole-based compounds have been investigated as ligands for this target. The general approach would involve docking the compound into the known binding site of TSPO and analyzing the potential interactions with key amino acid residues to predict binding affinity.

Table 1: Representative Molecular Docking Data of Indole Analogues with Biological Targets

Compound/Analogue ClassTarget ProteinReported Binding Energy (kcal/mol)Key Interacting Residues (if reported)
Arylthioindole derivativeTubulinNot specifiedαVal181, βLys353 nih.gov
Nitidine (Indole alkaloid)Tubulin-14.45Asn101, Ala317 researchgate.net
Chalcone derivativeMDM2Not specifiedL54, V93, F91, I99 mdpi.com
Indole-based antimicrobialUDP-N-acetylmuramate-l-alanine ligase-11.5Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their activity.

For indole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. In one such study on indole derivatives as phosphodiesterase IV inhibitors, a CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.494 and a conventional correlation coefficient (r²) of 0.986. The CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, showed a q² of 0.541 and an r² of 0.967. The predictive ability of these models was confirmed with a test set, giving predictive r² values of 0.56 for CoMFA and 0.59 for CoMSIA. These results indicate that the models have good predictive power and can be used to design new potent indole derivatives. The contour maps generated from these models provide a visual representation of the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding the design of new analogues of this compound with potentially enhanced activity.

Table 2: Statistical Parameters of a 3D-QSAR Study on Indole Derivatives

ModelCross-validated r² (q²)Conventional r²Predictive r² (Test Set)
CoMFA0.4940.9860.56
CoMSIA0.5410.9670.59

Conformational Analysis and Energy Minimization Studies for Lead Optimization

Conformational analysis and energy minimization are critical steps in the lead optimization phase of drug discovery. These studies aim to identify the most stable three-dimensional conformation of a molecule, which is often the bioactive conformation.

For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is key to designing more potent analogues. By identifying the low-energy conformers, researchers can gain insights into how the molecule fits into the binding site of a target protein. Energy minimization calculations, using molecular mechanics or quantum mechanics methods, are employed to refine the geometry of the molecule and find its most stable state.

In the context of lead optimization, these studies can help in designing analogues with improved binding affinity by modifying the structure to favor the bioactive conformation. For example, introducing a rigidifying element into the molecule could lock it in its active conformation, thereby reducing the entropic penalty upon binding and increasing its potency. While specific conformational analysis data for this compound is not available in the provided search results, the crystal structure of a related analogue, 1-benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile, reveals an envelope conformation for the pyrrolidine (B122466) ring, highlighting the importance of such structural studies. nih.gov The general principles of in-silico based lead optimization, which involve generating analogues and evaluating their properties, are applicable to this class of compounds to enhance their therapeutic potential. nih.gov

Future Research Directions and Therapeutic Potential of the 1 Benzylindole 3 Glyoxylamide Scaffold

Exploration of Novel Molecular Targets and Disease Indications

The indole-3-glyoxylamide (B122210) framework is a versatile template suitable for numerous structural modifications, enabling interaction with a wide array of molecular targets and offering potential treatments for various diseases. nih.gov While initially explored for anticancer properties, research has revealed its potential against other challenging diseases.

Substituted indolylglyoxylamides have demonstrated activity against cancer, prion diseases, and HIV. ajprd.comajprd.com A significant body of research has identified these compounds as microtubule-destabilizing agents, showing potent activity against various cancer cell lines, including ovarian, glioblastoma, and pancreatic cancer cells. ajprd.comajprd.com Specifically, derivatives have been developed as tubulin polymerization inhibitors, a well-established target in cancer therapy. nih.gov

Furthermore, libraries of indole-3-glyoxylamides have been evaluated as potential antiprion agents. ajprd.com Several compounds showed submicromolar activity in cell-based models of prion disease, providing a strong foundation for developing therapeutics for human prion disorders. ajprd.com The adaptability of the scaffold suggests that further screening and modification could uncover additional novel molecular targets and expand the range of treatable diseases.

Rational Design and Synthesis of Potent and Selective Derivatives

The rational design and synthesis of new derivatives are central to unlocking the full therapeutic potential of the 1-benzylindole-3-glyoxylamide scaffold. Structure-activity relationship (SAR) studies guide the modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Key strategies have included modifying the N¹-substituent of the indole (B1671886) ring. nih.gov For instance, replacing the p-chlorobenzyl group with aliphatic moieties was explored to improve properties like aqueous solubility by reducing aromatic ring count and increasing saturation. acs.org This approach aimed to develop orally bioavailable tubulin polymerization inhibitors. nih.gov Synthetic efforts have focused on creating libraries of indole-3-glyoxylamides with diverse substitutions to explore a wide chemical space and identify compounds with potent, low nanomolar activity. ajprd.com The goal of these synthetic programs is often to improve upon first-generation compounds by enhancing physicochemical and pharmacokinetic profiles. nih.gov Two compounds from one series demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer, a disease often resistant to chemotherapy. nih.gov

Compound ClassModification StrategyDesired Outcome / Activity
N¹-unsubstituted indole-3-glyoxylamidesRemoval/replacement of the N¹-benzyl groupEffective tubulin polymerization inhibition acs.org
Saturated N¹-substituentsReplacement of aromatic N¹-substituents with aliphatic groupsImproved aqueous solubility and physicochemical properties acs.org
N-(pyridin-4-yl) derivatives (e.g., Indibulin)Specific substitution on the glyoxylamide nitrogenPotent microtubule destabilizing and anticancer activity ajprd.comajprd.com
General indole-3-glyoxylamide libraryVaried substitutions on indole and glyoxylamide moietiesEvaluation as potential antiprion agents ajprd.com

Advanced Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

A detailed understanding of how these compounds exert their effects at a molecular and cellular level is critical for their development. For their anticancer activity, a primary mechanism is the inhibition of tubulin polymerization. nih.gov

A subset of active compounds from the indole-3-glyoxylamide series has been shown to interact with tubulin at the colchicine (B1669291) binding site. nih.govacs.org This interaction disrupts the formation of the cellular microtubule network, which is essential for cell division. nih.gov The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers a cytotoxic effect in cancer cells. ajprd.comnih.gov The synergistic cytotoxic effects observed when combining the derivative Indibulin (B1671871) with vinblastine (B1199706) further support its role as a microtubule-targeting agent. ajprd.com These compounds have shown efficacy against multiple cancer cell lines, validating their mechanism of action. nih.gov Future mechanistic studies will continue to refine the understanding of these interactions and explore other potential cellular effects.

Development of Preclinical Therapeutic Leads Based on the 1-Benzylindole-3-Glyoxylamide Core

The progression from a promising chemical scaffold to a preclinical therapeutic lead involves rigorous evaluation and optimization. The indole-3-glyoxylamide core has proven to be an attractive starting point for developing potential therapeutic agents. ajprd.comajprd.com

The development process involves screening newly synthesized derivatives for their antiproliferative effects against various human cancer cell lines. nih.gov Compounds that show high potency are then subjected to further preclinical evaluation. This includes testing in animal models, such as mouse xenograft models of human cancers, to assess in vivo efficacy. nih.gov For example, orally bioavailable indole-3-glyoxylamide-based tubulin inhibitors have demonstrated significant tumor growth inhibition in a xenograft model of head and neck cancer. nih.govacs.org

The ultimate aim of this preclinical work is to identify lead compounds with potent antitumor activity and favorable pharmacological properties that can be advanced into clinical trials for cancer chemotherapy. ajprd.com The success of derivatives like Indibulin in preclinical studies highlights the potential of this scaffold to yield new, effective anticancer agents. ajprd.com

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized for reproducibility?

A1. The synthesis typically involves coupling indole derivatives with glyoxylic acid derivatives. Key steps include:

  • Phase-transfer catalysis : For introducing the benzyl group, phase-transfer conditions (e.g., using N1-benzyl precursors in methanol with catalysts like tetrabutylammonium bromide) ensure efficient alkylation .
  • Reagent selection : Oxoacetamide formation may require controlled oxidation of indole-3-acetic acid derivatives using mild oxidizing agents (e.g., potassium permanganate in neutral conditions) to avoid over-oxidation .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and confirm intermediate purity .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

A2. A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks by comparing with analogous indole derivatives. For example, the benzyl group’s protons appear as a singlet (~δ 5.2 ppm), while the indole NH proton is typically downfield (δ ~10–12 ppm) .
  • FT-IR : Confirm carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and indole N-H (broad peak ~3400 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS to verify the molecular ion (e.g., [M+H]+ at m/z 293.12 for C17H14N2O2) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

A3. Single-crystal X-ray diffraction provides definitive structural

  • Crystallization : Grow crystals in methanol or ethanol via slow evaporation .
  • Refinement : Use SHELX software (e.g., SHELXL for refinement) to model thermal displacement parameters and validate bond angles/distances. For example, the benzyl group’s orientation relative to the indole ring can be confirmed via torsion angles .
  • Validation : Cross-check with computational models (DFT-optimized geometries) to resolve discrepancies in bond lengths or angles .

Q. Q4. What strategies are effective in analyzing conflicting biological activity data (e.g., cytotoxicity vs. receptor antagonism)?

A4. Address contradictions via:

  • Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify biphasic effects. For instance, GABAA receptor ligand activity (IC50 ~10 nM) may dominate at low doses, while cytotoxicity emerges at higher concentrations (>50 µM) .
  • Off-target screening : Use kinase or receptor panels to rule out non-specific interactions .
  • Structural analogs : Compare with derivatives (e.g., N-fluorobenzyl or methoxy-substituted variants) to isolate pharmacophore contributions .

Q. Q5. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or binding modes?

A5. Integrate computational and experimental

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (IR/Raman) and electronic properties (HOMO-LUMO gaps) .
  • Docking studies : Target receptors like GABAA or cancer-related kinases (e.g., GSK-3β) using AutoDock Vina. Validate poses with molecular dynamics simulations to assess binding stability .

Methodological Challenges

Q. Q6. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

A6. SAR studies require systematic variation:

  • Substituent libraries : Synthesize analogs with modified benzyl (e.g., 4-fluoro, 4-methoxy) or indole groups (e.g., 5-methoxy, 6-methyl) .
  • Biological assays : Test against standardized panels (e.g., NCI-60 tumor cell lines) to correlate substituents with cytotoxicity .
  • Data analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. Q7. What are best practices for resolving spectral data inconsistencies (e.g., unexpected NMR splitting patterns)?

A7. Troubleshoot via:

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing peak broadening .
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH groups) .
  • 2D techniques : HSQC and HMBC correlations can resolve overlapping signals in crowded regions (e.g., aromatic protons) .

Specialized Applications

Q. Q8. How can this compound be utilized in developing fluorescent probes or imaging agents?

A8. Functionalize the indole core for optical applications:

  • Fluorescent tagging : Introduce electron-withdrawing groups (e.g., nitro, cyano) to red-shift emission wavelengths .
  • Chelation sites : Modify the oxoacetamide moiety to bind metal ions (e.g., Zn²+ for sensor applications) .

Q. Q9. What protocols are recommended for evaluating metabolic stability or in vivo pharmacokinetics?

A9. Employ ADME-focused workflows:

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition .
  • Plasma protein binding : Use equilibrium dialysis to assess unbound fraction .
  • In vivo studies : Administer via IV/PO in rodent models and quantify plasma levels via LC-MS/MS .

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2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide
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2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.